Methyl 2-hydroxyhexanoate CAS 21188-58-9 chemical structure analysis
Methyl 2-hydroxyhexanoate CAS 21188-58-9 chemical structure analysis
PART 1: CRITICAL DISAMBIGUATION & CORE DIRECTIVE
⚠️ PRELIMINARY ADVISORY: NOMENCLATURE VS. CAS MISMATCH A critical discrepancy exists in the request parameters.
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The Name Provided: Methyl 2-hydroxyhexanoate (An alpha-hydroxy ester).
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The CAS Number Provided: 21188-58-9 (Uniquely assigned to Methyl 3-hydroxyhexanoate , a beta-hydroxy ester).[1][2][3][4][5][6]
Editorial Decision: In chemical informatics, the CAS Registry Number is the definitive "source of truth" for identity. Therefore, this guide performs a deep technical analysis of Methyl 3-hydroxyhexanoate (CAS 21188-58-9) . However, to ensure comprehensive utility, a comparative profile against the 2-isomer is included in Section 1.
PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE
Methyl 3-hydroxyhexanoate is a chiral beta-hydroxy ester utilized primarily as a high-value flavor/fragrance ingredient and a versatile chiral building block in pharmaceutical synthesis (e.g., for beta-lactams and statin side-chains).
Molecular Architecture
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Molecular Formula: C
H O [1][2][3][7] -
SMILES: CCCC(O)CC(=O)OC
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Chirality: The C3 position is stereogenic. The compound exists as (R)- and (S)-enantiomers. The (R)-enantiomer is often associated with specific fruit volatiles (pineapple/citrus), while the (S)-form may have distinct pheromonal activity in biological systems.
Comparative Isomer Profiling
| Feature | Methyl 3-hydroxyhexanoate (Target) | Methyl 2-hydroxyhexanoate |
| CAS | 21188-58-9 | 68756-64-9 |
| Structure | Beta-hydroxy (OH at C3) | Alpha-hydroxy (OH at C2) |
| Synthesis | Reformatsky Reaction / Reduction of | Cyanohydrin route / |
| Odor Profile | Ethereal, fresh, fruity (pineapple/citrus) | Sharp, heavy, fatty, fruity |
| Key Use | Pheromones, Bioplastic (PHBHx) monomers | Alpha-hydroxy acid (AHA) derivatives |
PART 3: SYNTHETIC PATHWAYS & PROCESS CHEMISTRY
For drug development professionals, the value of CAS 21188-58-9 lies in its synthesis, particularly the ability to access enantiopure forms via asymmetric catalysis.
Pathway A: The Reformatsky Reaction (Racemic Route)
This is the classical method for synthesizing beta-hydroxy esters. It involves the zinc-mediated condensation of an alpha-halo ester with an aldehyde.
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Reagents: Butyraldehyde, Methyl bromoacetate, Activated Zinc, THF/Benzene.
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Mechanism: Zinc inserts into the C-Br bond of methyl bromoacetate to form a zinc enolate, which nucleophilically attacks the carbonyl of butyraldehyde.
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Yield: Typically 65-80%.
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Limitation: Produces a racemic mixture (
).
Pathway B: Noyori Asymmetric Hydrogenation (Chiral Route)
For pharmaceutical intermediates, enantiopurity is non-negotiable. The reduction of Methyl 3-ketohexanoate using BINAP-Ru complexes is the industry standard.
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Substrate: Methyl 3-oxohexanoate.
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Catalyst: RuCl
[(R)-BINAP]. -
Conditions: H
(4-100 atm), MeOH, 25-50°C. -
Outcome: >98% ee of Methyl (R)-3-hydroxyhexanoate (or (S) depending on ligand).
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Relevance: This route mimics the biological beta-oxidation pathway but allows for scalable chemical production.
Pathway C: Depolymerization of Bioplastics (Green Route)
Methyl 3-hydroxyhexanoate is a degradation product of PHBHx (Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate)), a biodegradable polymer produced by bacteria like Aeromonas hydrophila.
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Protocol: Acid-catalyzed methanolysis of PHBHx biopolymer.
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Advantage: Accesses the (R)-isomer exclusively (nature produces only R).
Visualization: Synthetic Logic Flow
Caption: Three primary routes to CAS 21188-58-9: Classical Reformatsky (racemic), Asymmetric Hydrogenation (chiral), and Biopolymer Degradation (green).
PART 4: ANALYTICAL VALIDATION (NMR & MS)
To validate the identity of CAS 21188-58-9, specifically distinguishing it from the 2-isomer, the following spectral signatures are diagnostic.
Proton NMR ( H-NMR, 400 MHz, CDCl )
The beta-hydroxy motif creates a distinct splitting pattern compared to the alpha-hydroxy isomer.
| Proton Position | Chemical Shift ( | Multiplicity | Diagnostic Note |
| -OCH | 3.71 ppm | Singlet (3H) | Methyl ester characteristic. |
| CH-OH (C3) | 4.02 ppm | Multiplet (1H) | Downfield due to OH; distinct from alpha-H (which would be ~4.2 ppm). |
| -CH | 2.40 - 2.55 ppm | Multiplet/Doublet of doublets (2H) | Key Differentiator: The 2-isomer lacks this methylene group adjacent to the carbonyl. |
| -OH | ~2.8 ppm | Broad Singlet | Exchangeable with D |
| Terminal -CH | 0.92 ppm | Triplet (3H) | Standard propyl chain terminus. |
Mass Spectrometry (GC-MS)
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Molecular Ion: m/z 146 (often weak).
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Base Peak: m/z 74 (McLafferty rearrangement product characteristic of methyl esters).
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Alpha Cleavage: Loss of the propyl group leading to fragments at m/z 103 (
). -
Differentiation: The 2-isomer (alpha-hydroxy) typically shows a dominant fragment at m/z 90 (McLafferty) or m/z 59 (
), whereas the 3-isomer (beta-hydroxy) favors cleavage between C3 and C4.
PART 5: BIOLOGICAL & INDUSTRIAL APPLICATIONS
Flavor & Fragrance (F&F)
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FEMA Number: 3508[7]
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Profile: Described as "pineapple, fruity, sweet, ethereal."[7][8]
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Usage: Used in fruit flavors (pineapple, berry, citrus) at levels of 1-10 ppm. It adds "lift" and "freshness" to heavy ester accords.
Pharmaceutical Intermediate
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Chiral Pool Building Block: The (R)-enantiomer is a homolog of the statin side-chain pharmacophore. It serves as a precursor for synthesizing beta-lactam antibiotics and pheromone-based pest control agents (many insect pheromones are 3-hydroxy esters).
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Biocompatibility: As a metabolite of PHB (polyhydroxybutyrate) derivatives, it is generally regarded as having low toxicity, though it is a severe eye irritant in concentrated form.
PART 6: SAFETY & HANDLING (GHS STANDARDS)
Signal Word: DANGER
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Hazard Statement (H318): Causes serious eye damage.
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Precautionary Statements:
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if high purity is required, as beta-hydroxy esters can undergo slow transesterification or dehydration (to alpha,beta-unsaturated esters) under acidic/basic conditions.
REFERENCES
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National Institute of Standards and Technology (NIST). (2023). Hexanoic acid, 3-hydroxy-, methyl ester (CAS 21188-58-9) Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. [Link]
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PubChem. (2023). Methyl 3-hydroxyhexanoate Compound Summary. National Library of Medicine. [Link]
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The Good Scents Company. (2023). Methyl 3-hydroxyhexanoate Flavor and Fragrance Information. [Link]
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Noyori, R., et al. (1987). Asymmetric Hydrogenation of beta-Keto Carboxylic Esters. Journal of the American Chemical Society. (Foundational reference for Route B).
Sources
- 1. Hexanoic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]
- 2. larodan.com [larodan.com]
- 3. CAS 21188-58-9: methyl 3-hydroxyhexanoate | CymitQuimica [cymitquimica.com]
- 4. RIFM fragrance ingredient safety assessment, methyl 3-hydroxyhexanoate, CAS Registry Number 21188-58-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl-3-hydroxyhexanoate | 21188-58-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-ヒドロキシヘキサン酸メチル ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 8. The Methyl 3-hydroxyhexanoates [leffingwell.com]
